

Application of Dihydrobupropion-d9 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Dihydrobupropion-d9

Cat. No.: B6594546

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Application Note

Introduction

Bupropion is an antidepressant and smoking cessation aid that undergoes extensive metabolism in the body, leading to the formation of several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2][3] The plasma concentrations of bupropion and its metabolites can vary significantly among individuals due to genetic differences in metabolizing enzymes like CYP2B6.[1] Therapeutic Drug Monitoring (TDM) of bupropion and its active metabolites is crucial to optimize therapeutic outcomes, minimize toxicity, and ensure patient compliance.[4] Stable isotope-labeled internal standards are essential for accurate quantification of drugs and their metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Dihydrobupropion-d9**, a deuterated analog of dihydrobupropion, serves as an excellent internal standard for the TDM of bupropion and its metabolites due to its similar chemical and physical properties and co-elution with the analytes of interest, which compensates for matrix effects and variations in sample processing.

Principle of the Method

The quantitative analysis of bupropion and its metabolites in plasma or serum for TDM is typically performed using LC-MS/MS. This method involves the extraction of the analytes and the internal standard, **Dihydrobupropion-d9**, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of

Dihydrobupropion-d9 as an internal standard allows for accurate and precise quantification by correcting for any loss of analyte during sample preparation and any variations in instrument response.

Featured Product: Dihydrobupropion-d9

Dihydrobupropion-d9 is a stable isotope-labeled derivative of dihydrobupropion, a metabolite of bupropion. It is an ideal internal standard for use in LC-MS/MS-based TDM of bupropion and its metabolites.

Chemical Information:

Property	Value
IUPAC Name	1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride
Molecular Formula	C ₁₃ H ₂₁ Cl ₂ NO
Molecular Weight	287.27 g/mol

Source: PubChem CID 76973440

Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline based on published methods. Optimization may be required for specific laboratory conditions.

Materials:

- Human plasma or serum samples
- Dihydrobupropion-d9** internal standard working solution
- 1% v/v formic acid in water

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- SPE cartridges (e.g., HLB 30mg/1cc)
- Centrifuge
- Evaporator
- Reconstitution solution (e.g., mobile phase)

Procedure:

- Thaw plasma/serum samples and internal standard solution at room temperature.
- Vortex all solutions before use.
- To 100 μ L of plasma/serum in a microcentrifuge tube, add a specific volume of the **Dihydrobupropion-d9** internal standard working solution (concentration to be optimized based on analytical range).
- Add 200 μ L of 1% v/v formic acid in water and vortex.
- Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the entire sample mixture onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with two aliquots of 250 μ L of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 μ L).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and may need to be optimized for the specific instrument and column used.

Chromatographic Conditions:

Parameter	Example Condition
Column	Acquity BEH phenyl column or equivalent
Mobile Phase A	0.06% v/v ammonia in water
Mobile Phase B	Methanol
Gradient	Isocratic elution with 42% Methanol and 58% aqueous ammonia solution
Flow Rate	0.5 mL/min
Column Temperature	Ambient
Injection Volume	5-10 µL

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Bupropion	240.2	184.1
Hydroxybupropion	256.2	238.2
Threohydrobupropion	242.0	168.0
Erythrohydrobupropion	242.0	168.0
Dihydrobupropion-d9 (IS)	249.2	185.0 or 131.0

Note: The MRM transitions should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize typical quantitative data for the analysis of bupropion and its metabolites using a deuterated internal standard like **Dihydrobupropion-d9**.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

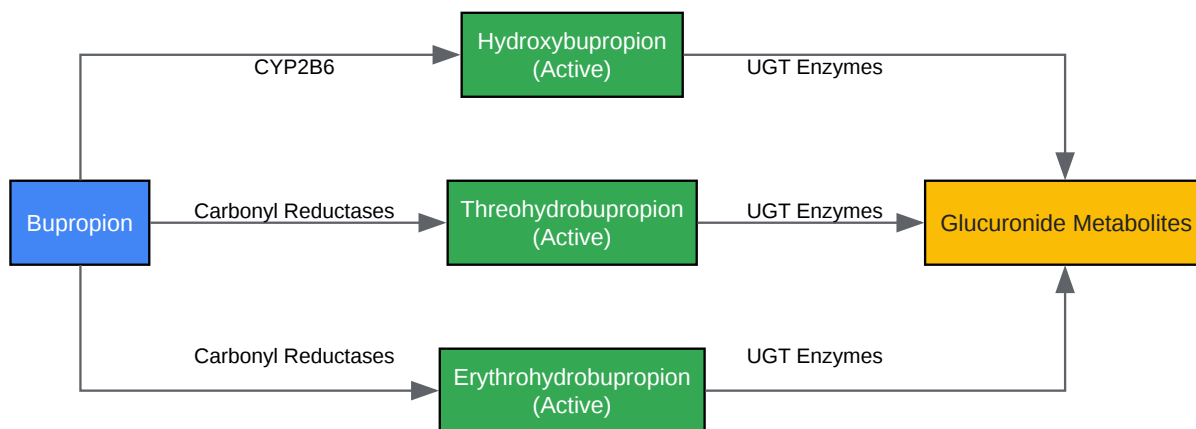
Analyte	Calibration Curve Range (ng/mL)	LLOQ (ng/mL)
Bupropion	1.75 - 500	1.75
Hydroxybupropion	5 - 1000	5.0
Threohydrobupropion	2 - 500	2.0
Erythrohydrobupropion	0.5 - 100	0.5

Table 2: Precision and Accuracy

Analyte	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Bupropion	< 15%	< 15%	85-115%
Hydroxybupropion	< 15%	< 15%	85-115%
Threohydrobupropion	< 15%	< 15%	85-115%
Erythrohydrobupropion	< 15%	< 15%	85-115%

Visualizations

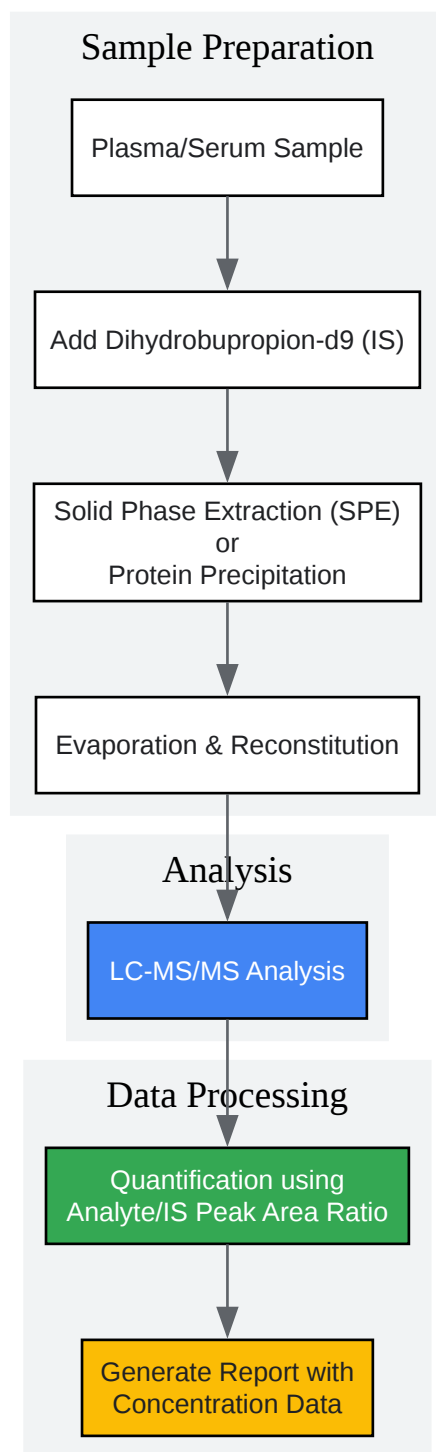
Bupropion Metabolic Pathway



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Caption: Metabolic pathway of Bupropion.

Experimental Workflow for TDM



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Caption: Experimental workflow for TDM.

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